(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
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Overview
Description
Chromanone and its derivatives are part of a family of heterocyclic compounds . They have been used in the development of new and effective antimicrobial agents . The 3D-spiro chromanone scaffold has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of compounds based on a 3D-spiro chromanone scaffold involves various reactions . For example, Mannich bases and azo dyes were synthesized using this scaffold . Additionally, condensation reactions of hydrazide-spiro chromanone with different ketonic reagents led to the synthesis of pyrazoles and anils .Molecular Structure Analysis
The molecular structure of chromanone derivatives is complex and can contain multiple functional groups . A molecular docking study of a compound based on a 3D-spiro chromanone scaffold exhibited effective binding at the active site of the epidermal growth factor receptor kinase domain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromanone derivatives are diverse . They include condensation reactions, reduction reactions, and the formation of hydrazones .Scientific Research Applications
Antimicrobial Agents
The compound has been utilized as a scaffold for developing new antimicrobial agents. Its rigid 3D-spiro chromanone structure is beneficial in synthesizing compounds with substantial activity against various microbes, including Staphylococcus aureus and Escherichia coli . The molecular docking studies suggest that derivatives of this compound have good binding affinities with microbial targets like penicillin-binding proteins and DNA gyrase .
Nonlinear Optical Materials
While not directly related to the exact compound , similar structures like l-glutamic acid hydrochloride have been explored for their potential in nonlinear optical materials. This suggests that the chromanone scaffold, which is part of the compound’s structure, could be investigated for applications in optical devices .
Synthetic Chemistry
The compound’s chromanone core is a precursor for synthesizing various naturally occurring compounds and has shown a wide range of biological effects. This makes it a valuable entity in synthetic chemistry for creating diverse bioactive molecules .
Drug Discovery
Due to its interaction with biological targets, the compound can be a key molecule in drug discovery, particularly in designing drugs that target microbial proteins or enzymes involved in critical biological pathways .
Computational Chemistry
The compound’s structure has been subject to computational evaluation, which includes QSAR analysis and molecular docking. These studies help in understanding the relationship between the compound’s structure and its biological activity, which is crucial for rational drug design .
Material Science
Given the compound’s potential in forming nonlinear optical materials, it could also be explored for its applications in material science, particularly in creating materials with unique optical properties .
Pharmacology
The diverse biological effects of chromanone derivatives indicate that the compound could be studied further for various pharmacological applications, including its potential use as an anti-HIV, antibiotic, antidiabetic, antifungal, antiarrhythmic, and antitumor agent .
Agonist and Antagonist Activities
Chromanone derivatives have been known to exhibit different agonist and antagonist activities. This compound, with its chromanone base, could be researched for its potential to modulate receptors or enzymes, offering therapeutic benefits .
Mechanism of Action
While the specific mechanism of action for “®-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride” is not available, chromanone derivatives have shown promising antimicrobial activities . The molecular docking revealed that these compounds had good to high binding affinities with different microbial targets .
properties
IUPAC Name |
(4R)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLJURDTQKHKB-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride |
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